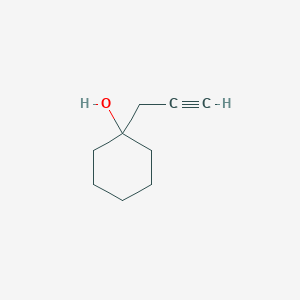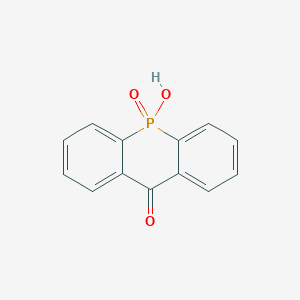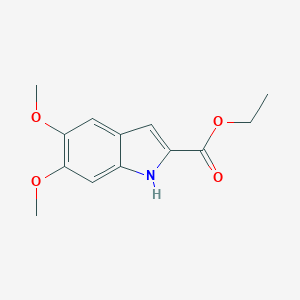![molecular formula C20H24NO4S2+ B101380 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate CAS No. 16470-41-0](/img/structure/B101380.png)
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate, also known as MitoSOX, is a fluorescent dye that is widely used in scientific research to detect reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MitoSOX is a valuable tool for researchers studying the role of ROS in disease pathogenesis and for the development of new therapies.
作用機序
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is a highly selective fluorescent dye that is oxidized by superoxide anions, a type of ROS. When oxidized, this compound emits a red fluorescence that can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence is proportional to the level of superoxide anions in the sample.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes.
実験室実験の利点と制限
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has several advantages for lab experiments. It is highly selective for superoxide anions and is not affected by other ROS or reactive nitrogen species. It is also non-toxic and does not interfere with cellular processes. However, this compound has some limitations. It is not a direct measure of ROS levels and can be affected by changes in mitochondrial membrane potential. It is also not suitable for in vivo studies due to its limited tissue penetration.
将来の方向性
There are several future directions for the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in scientific research. One area of interest is the development of new compounds that can selectively detect other types of ROS and reactive nitrogen species. Another area of interest is the use of this compound in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, there is a need for further research into the role of ROS in disease pathogenesis and the development of new therapies targeting ROS.
合成法
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is synthesized by the condensation of 2-ethoxy-1,3-butadiene and 2-aminobenzenethiol, followed by the addition of 3-bromopropanesulfonic acid. The resulting compound is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is widely used in scientific research to detect ROS in cells and tissues. It has been used to study the role of ROS in cancer, cardiovascular disease, neurodegenerative disorders, and other diseases. This compound is also used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
特性
CAS番号 |
16470-41-0 |
|---|---|
分子式 |
C20H24NO4S2+ |
分子量 |
405.5 g/mol |
IUPAC名 |
3-[2-(2-ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C20H23NO4S2/c1-3-16(25-4-2)14-19-21(12-7-13-27(22,23)24)20-17-9-6-5-8-15(17)10-11-18(20)26-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChIキー |
ZYECOWRNUCPBQN-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
正規SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
その他のCAS番号 |
16470-41-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



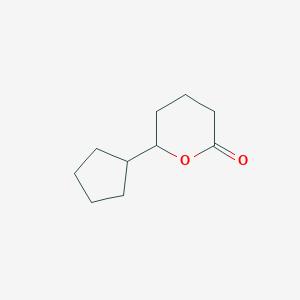
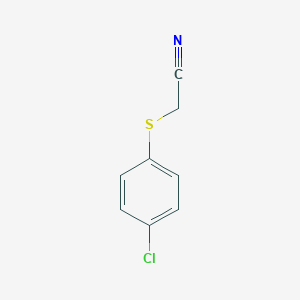
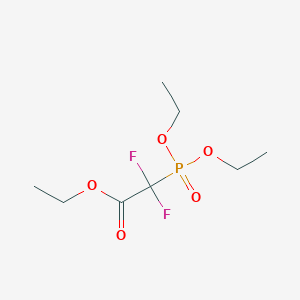
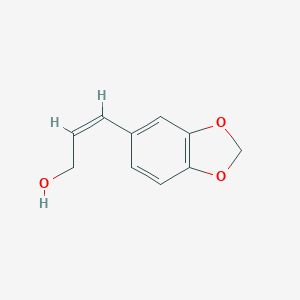

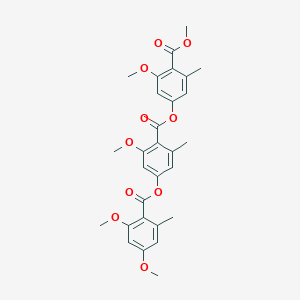
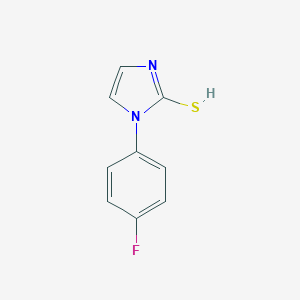
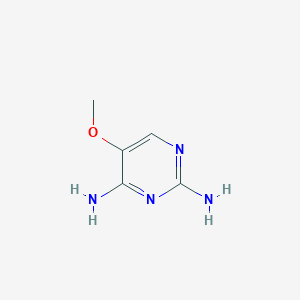
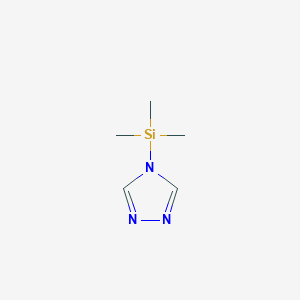
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
